molecular formula C20H19NO4 B5505333 Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate

Cat. No.: B5505333
M. Wt: 337.4 g/mol
InChI Key: WHVXZMXRDSJFCF-UHFFFAOYSA-N
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Description

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that combines an indole core with a phenoxyacetyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The phenoxyacetyl group can be introduced through an acylation reaction using 3,4-dimethylphenoxyacetic acid and a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is primarily studied for its potential therapeutic properties. The indole core is a well-known pharmacophore that exhibits a range of biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of indole can act as effective anticancer agents. For instance, compounds similar to this compound have shown promise in inhibiting the growth of various cancer cell lines. Research highlights its ability to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains, making it a candidate for further development as an antimicrobial agent .

Biological Research

In addition to its medicinal applications, this compound serves as a valuable tool in biological research.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. Its structural features allow it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Cellular Mechanism Studies

Researchers have employed this compound to study cellular mechanisms involved in drug resistance and metabolism. By analyzing its effects on specific cellular pathways, scientists can better understand how certain drugs are processed within the body and how resistance may develop .

Material Science

Beyond biological applications, this compound has potential uses in material science.

Polymer Development

The compound's unique chemical structure allows it to be integrated into polymer matrices. This integration can enhance the mechanical properties and thermal stability of materials used in various applications, including coatings and composites .

Nanomaterials

There is ongoing research into using this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions could lead to innovative applications in catalysis and sensor development .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in cancer cell lines (e.g., MCF-7)
Study BAntimicrobial PropertiesShowed effectiveness against MRSA and other resistant strains
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer progression
Study DPolymer DevelopmentEnhanced mechanical properties when integrated into polymer composites

Mechanism of Action

The mechanism of action of Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Uniqueness

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is unique due to its specific combination of an indole core and a phenoxyacetyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 299.35 g/mol
  • CAS Number : Not specifically listed but can be derived from the chemical structure.

The compound is characterized by an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the 3,4-dimethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds with indole scaffolds exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound may similarly affect cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that methyl esters of indole carboxylic acids can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be fully characterized but is a promising area for future research.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Parkinson's disease or Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors, including dopamine and serotonin receptors, affecting neurotransmission and potentially providing neuroprotective effects.
  • Oxidative Stress Reduction : Indoles are known for their antioxidant properties, which may contribute to their protective effects in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

  • Anticancer Studies :
    • A study on related indole compounds demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range) .
    • Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • A series of indole derivatives were tested against various bacterial strains with results showing effective inhibition at concentrations as low as 10 µg/mL .
    • The structure-activity relationship indicated that modifications on the indole ring significantly impacted antimicrobial potency.
  • Neuroprotective Studies :
    • In vitro assays showed that certain indole derivatives could protect neuronal cells from oxidative stress-induced apoptosis .
    • Compounds similar to this compound were found to upregulate neurotrophic factors in neuronal cultures.

Properties

IUPAC Name

methyl 1-[2-(3,4-dimethylphenoxy)acetyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVXZMXRDSJFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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